![molecular formula C18H19NO5 B510341 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid CAS No. 101730-66-9](/img/structure/B510341.png)
2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of acetamide, with the IUPAC name “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide”. It has a molecular formula of C12H17NO3 . It is closely related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two methoxy groups (OCH3) attached at the 3rd and 4th positions. An ethyl group is attached to the benzene ring, which is further linked to a carbamoyl group (NHCO), and finally to a benzoic acid group .Wissenschaftliche Forschungsanwendungen
Anti-Ulcer Activity
Scientific Field
Medical Research, Pharmacology
Summary of the Application
This compound has been studied for its anti-ulcer effects. It’s been compared with cimetidine, a common medication used to treat ulcers, in various experimental models .
Methods of Application
The compound was administered orally to rats at doses ranging from 25 to 100 mg/kg. The rats were then subjected to various ulcer-inducing conditions, such as indomethacin-, ethanol-, water-immersion stress, and others .
Results or Outcomes
The compound showed a dose-dependent reduction in the duration of indomethacin-induced ulcers. It was also effective in preventing ethanol-induced ulcers, which are not affected by cimetidine. At a dose of 100 mg/kg, it moderately decreased the volume of gastric basal secretion in pylorus-ligated rats .
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, given the activities observed in related compounds. For instance, its potential as a monoamine oxidase inhibitor could be explored further . Additionally, its potential role in the treatment of gastric and duodenal ulcers, as suggested by studies on related compounds , could also be a promising area of research.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCMUAMIHKGLDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


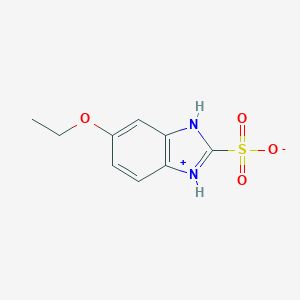
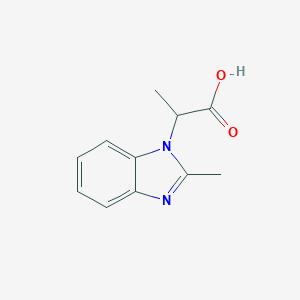
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
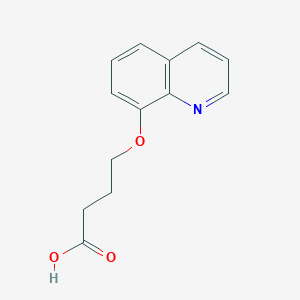
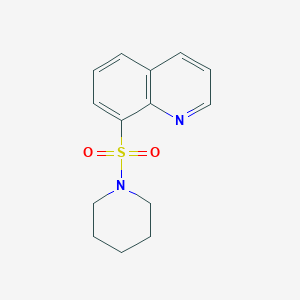
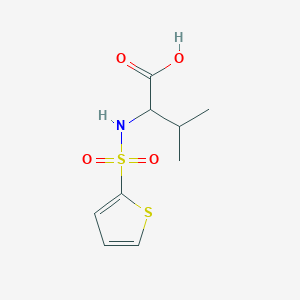
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)
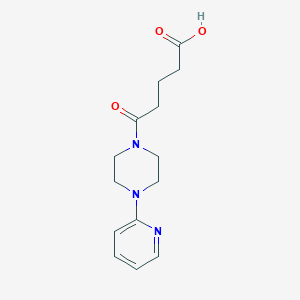
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)
![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)